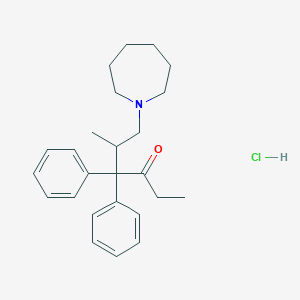
6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the azepane ring through cyclization reactions, followed by the introduction of the diphenylhexanone moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, yield, and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Azepan-1-yl)-2-phenylethanone
- 6-(Azepan-1-yl)pyridin-3-amine
- 1-(Azepan-1-yl)-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone
Uniqueness
6-(Azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride is unique due to its specific structural features, including the combination of an azepane ring and a diphenylhexanone moiety. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
7504-50-9 |
|---|---|
Molekularformel |
C25H34ClNO |
Molekulargewicht |
400.0 g/mol |
IUPAC-Name |
6-(azepan-1-yl)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C25H33NO.ClH/c1-3-24(27)25(22-14-8-6-9-15-22,23-16-10-7-11-17-23)21(2)20-26-18-12-4-5-13-19-26;/h6-11,14-17,21H,3-5,12-13,18-20H2,1-2H3;1H |
InChI-Schlüssel |
XXTOEVTXDVDNTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN3CCCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


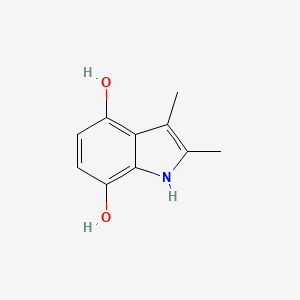
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
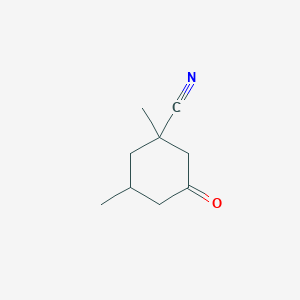
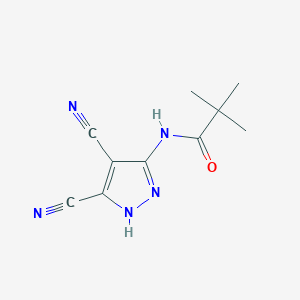
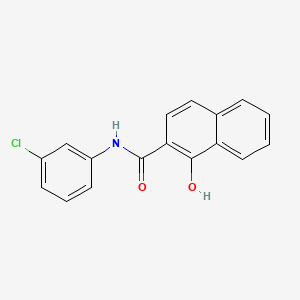
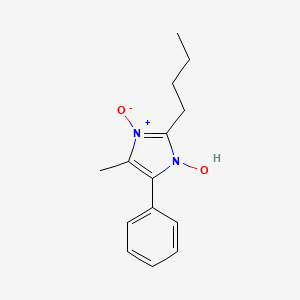
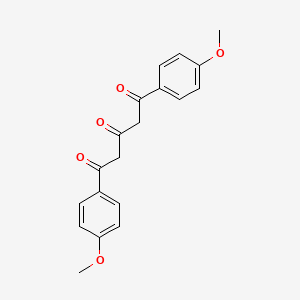
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
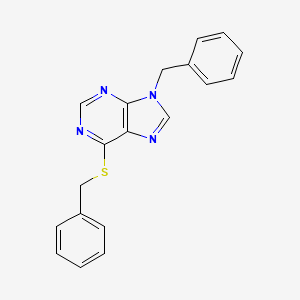

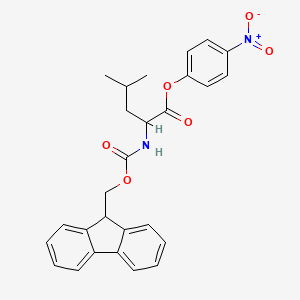
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
